Cas no 189759-06-6 (Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)-)

Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)- structure
189759-06-6 structure
Nome del prodotto:Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)-
Numero CAS:189759-06-6
MF:C61H107N3O20
MW:1202.51040101051
CID:151507
PubChem ID:6449115

Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)-
    • 3-[[17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14
    • Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahy
    • Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hen
    • Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25...
    • 3-[(17-{(3E)-9-[(diaminomethylidene)amino]-1,3-dimethylnon-3-en-1-yl}-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-
    • Propanedioic acid, mono(17-(9-((aminoiminomethyl)amino)-1,3-dimethyl-3-nonenyl)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo(35.3.1)hentetraconta-12,14,22-trien-3-yl) ester
    • Malolactomycin D
    • CHEBI:210292
    • 3-[[(12E,14E,22E)-17-[(E)-10-(Diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid
    • 189759-06-6
    • 3-[[17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid
    • Inchi: InChI=1S/C61H107N3O20/c1-33(16-12-10-11-15-23-64-60(62)63)24-37(5)57-36(4)17-13-14-18-46(67)38(6)49(70)27-43(66)25-42(65)26-44(82-55(77)31-54(75)76)28-45-29-52(73)58(79)61(81,84-45)32-53(74)34(2)19-21-47(68)39(7)50(71)30-51(72)40(8)48(69)22-20-35(3)56(78)41(9)59(80)83-57/h13-14,16-18,20,34,36-53,56-58,65-74,78-79,81H,10-12,15,19,21-32H2,1-9H3,(H,75,76)(H4,62,63,64)/b17-13+,18-14+,33-16+,35-20-
    • Chiave InChI: PQURQOOZPVJPIM-KCDAWECOSA-N
    • Sorrisi: N/C(=N\CCCCC/C=C(/CC(C1C(C)C=CC=CC(O)C(C)C(O)CC(O)CC(O)CC(OC(CC(=O)O)=O)CC2OC(C(C(C2)O)O)(O)CC(O)C(C)CCC(O)C(C)C(O)CC(O)C(C)C(O)CC=C(C)C(O)C(C)C(=O)O1)C)\C)/N |t:15,17,72|

Proprietà calcolate

  • Massa esatta: 1201.74479281g/mol
  • Massa monoisotopica: 1201.74479281g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 16
  • Conta accettatore di obbligazioni idrogeno: 21
  • Conta atomi pesanti: 84
  • Conta legami ruotabili: 13
  • Complessità: 2110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 23
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 3
  • Carica superficiale: 0
  • XLogP3: 3.2
  • Conta Tautomer: 4
  • Superficie polare topologica: 427Ų

Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)- Letteratura correlata

Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.